molecular formula C17H17NO3 B8462228 [2-Amino-5-(2-methyl-1,3-dioxolan-2-yl)phenyl](phenyl)methanone CAS No. 37104-00-0

[2-Amino-5-(2-methyl-1,3-dioxolan-2-yl)phenyl](phenyl)methanone

Cat. No. B8462228
M. Wt: 283.32 g/mol
InChI Key: IDVPXBIYMFWUEF-UHFFFAOYSA-N
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Patent
US04519937

Procedure details

5-(2-Methyl-1,3-dioxolan-2yl)-3-phenyl-2,1-benzisoxazole (1.50 g, 5.3 mmol), triethyl amine (0.3 ml) and 5% palladium on carbon (0.15 g) were combined in dry tetrahydrofuran (13 ml). The apparatus wa flushed with nitrogen and then hydrogen. A static hydrogen atmosphere was maintained (1 atm.) and the progress of the reaction followed by gas chromatography. The starting material and product have retention times of 11.15 and 11.33 min. respectively. When conversion was complete, the mixture was filtered through a pad of Celite to yield a clear yellow solution. Evaporation of the solution yielded a yellow solid (1.35 g) of mp. 108°-111° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[CH:8]=[CH:9][C:10]3[C:11]([CH:21]=2)=[C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[O:13][N:14]=3)[O:6][CH2:5][CH2:4][O:3]1.C(N(CC)CC)C>[Pd].O1CCCC1>[NH2:14][C:10]1[CH:9]=[CH:8][C:7]([C:2]2([CH3:1])[O:3][CH2:4][CH2:5][O:6]2)=[CH:21][C:11]=1[C:12]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)=[O:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1(OCCO1)C=1C=CC=2C(=C(ON2)C2=CC=CC=C2)C1
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The apparatus wa flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
A static hydrogen atmosphere was maintained (1 atm.)
CUSTOM
Type
CUSTOM
Details
retention times of 11.15 and 11.33 min.
Duration
11.33 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
to yield a clear yellow solution
CUSTOM
Type
CUSTOM
Details
Evaporation of the solution

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)C1(OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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